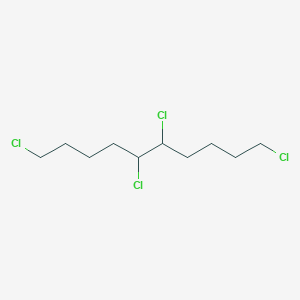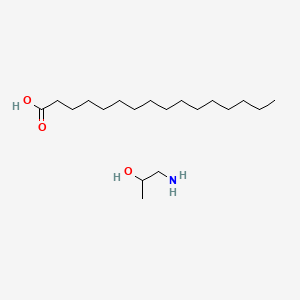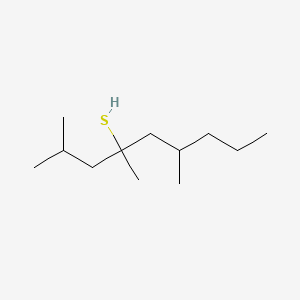
(4-Methylphenyl)methyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methylphenyl)methyl methacrylate is an organic compound with the molecular formula C12H14O2. It is also known as (4-Methylphenyl)methyl 2-methylprop-2-enoate. This compound is a derivative of methacrylic acid and is used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methyl methacrylate typically involves the esterification of methacrylic acid with (4-methylphenyl)methanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The process involves the continuous feeding of methacrylic acid and (4-methylphenyl)methanol into the reactor, along with the acid catalyst. The product is then purified using distillation or other separation techniques.
化学反应分析
Types of Reactions
(4-Methylphenyl)methyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in the production of plastics and resins.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and (4-methylphenyl)methanol.
Transesterification: It can undergo transesterification reactions with other alcohols to form different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are employed.
Major Products
Polymerization: Poly(this compound)
Hydrolysis: Methacrylic acid and (4-methylphenyl)methanol
Transesterification: Various methacrylate esters depending on the alcohol used
科学研究应用
(4-Methylphenyl)methyl methacrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the preparation of biocompatible materials for medical devices.
Medicine: Investigated for use in drug delivery systems due to its ability to form hydrogels.
Industry: Utilized in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of (4-Methylphenyl)methyl methacrylate primarily involves its polymerization to form high-molecular-weight polymers. The double bond in the methacrylate group undergoes a free-radical polymerization process, initiated by free radicals generated from initiators such as benzoyl peroxide. The resulting polymer chains can form cross-linked networks, providing mechanical strength and stability to the material.
相似化合物的比较
Similar Compounds
Methyl methacrylate: A simpler methacrylate ester with a similar polymerization mechanism.
Ethyl methacrylate: Another methacrylate ester with slightly different physical properties.
Butyl methacrylate: A longer-chain methacrylate ester used in similar applications.
Uniqueness
(4-Methylphenyl)methyl methacrylate is unique due to the presence of the (4-methylphenyl) group, which imparts specific properties such as increased hydrophobicity and thermal stability. This makes it particularly useful in applications requiring durable and stable materials.
属性
CAS 编号 |
93858-45-8 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
(4-methylphenyl)methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O2/c1-9(2)12(13)14-8-11-6-4-10(3)5-7-11/h4-7H,1,8H2,2-3H3 |
InChI 键 |
ZALFZMYXGFDRIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)COC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![8-Chloro-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12658466.png)



